2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Overview
Description
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.73 g/mol . This compound is known for its role as an intermediate in the synthesis of dasatinib, a protein tyrosine kinase inhibitor used in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
The biochemical role of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is primarily associated with its function as a precursor in the synthesis of Dasatinib . Dasatinib is known to inhibit protein tyrosine kinases, which are enzymes that can add a phosphate group to a protein in a process called phosphorylation . Phosphorylation is a crucial mechanism in cell signaling and can alter the function of a protein, either activating or deactivating it .
Cellular Effects
As a precursor to Dasatinib, this compound indirectly influences various cellular processes. Dasatinib, the compound it helps synthesize, is known to inhibit protein tyrosine kinases . These enzymes play a key role in cell signaling pathways, influencing cell growth, differentiation, and metabolism . By inhibiting these enzymes, Dasatinib can disrupt these processes, which is particularly useful in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in the synthesis of Dasatinib . Dasatinib acts by binding to the active site of protein tyrosine kinases, preventing them from adding a phosphate group to proteins . This inhibition disrupts the normal signaling pathways within the cell, which can lead to the death of cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored under inert gas at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2-chloro-6-methylaniline to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. This intermediate is then reacted with thiourea to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to enhance yield and reduce costs. For instance, trichloroacetyl chloride and ethyl vinyl ether undergo nucleophilic substitution and hydrolysis to form 3-ethoxyacrylic acid. This intermediate is then acylated and amidated to produce N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which is further reacted with NBS and thiourea to obtain this compound .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the amino and chloro groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s thiazole ring can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiourea are commonly used.
Oxidation: Reagents such as NBS (N-Bromosuccinimide) can be employed.
Major Products: The primary product of these reactions is the formation of various thiazole derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is extensively used in scientific research due to its role as an intermediate in the synthesis of dasatinib . Dasatinib is a potent inhibitor of protein tyrosine kinases and is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . Additionally, derivatives of this compound are being explored for their potential as selective anti-tumor agents .
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor to dasatinib. Dasatinib inhibits the BCR-ABL kinase, a fusion protein resulting from the Philadelphia chromosome abnormality in leukemia cells. By inhibiting this kinase, dasatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives: These compounds share a similar thiazole core and are also used as anti-tumor agents.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to serve as a crucial intermediate in the synthesis of dasatinib. This specificity makes it indispensable in the pharmaceutical industry for producing effective cancer treatments .
Properties
IUPAC Name |
2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXTERFTAJMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619972 | |
Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302964-24-5 | |
Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302964-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-N-(2-CHLORO-6-METHYLPHENYL)THIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG8Y584N6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in pharmaceutical chemistry?
A1: this compound is a key starting material (KSM-01) in the synthesis of Dasatinib [, ]. Dasatinib is an anti-cancer drug used to treat certain types of leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. This compound's importance stems from its role as a direct precursor to Dasatinib, making its efficient synthesis crucial for drug production.
Q2: Can you elaborate on the new and efficient method for synthesizing this compound mentioned in the research?
A2: The research by Fea7be1dd4f159fbdf67def5832b41c9c5632cc9 [] introduces a novel synthetic route for this key compound. It involves a chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea. This method offers a significant advantage over previous methods, leading to the desired this compound in excellent yield. The high yield and streamlined process make this method particularly attractive for large-scale production of Dasatinib.
Q3: How is this compound quantified during the Dasatinib synthesis process?
A3: The research by b6c15f768729c18d810ba4d536e1ec095e63f124 [] describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining impurities in Dasatinib drug substance. This method specifically quantifies this compound (KSM-01) alongside other impurities, ensuring the quality and purity of the final drug product. This method's sensitivity and specificity make it a valuable tool for quality control in Dasatinib manufacturing.
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